molecular formula C17H15ClN4O2 B7663724 N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide

N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide

Cat. No.: B7663724
M. Wt: 342.8 g/mol
InChI Key: ODJWRCYURKYYTK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division by forming microtubules, which are essential for the formation of the mitotic spindle. The compound binds to the colchicine binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been reported to exhibit anti-inflammatory, antiangiogenic, and antiparasitic activities. However, the compound's effects on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is its potent anticancer activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer drugs. However, the compound's limitations include its low solubility in water and its potential toxicity to normal cells and tissues.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide. One of the major areas of research is the development of new derivatives of this compound with improved solubility and selectivity for cancer cells. Another area of research is the investigation of the compound's effects on normal cells and tissues to determine its safety and efficacy. Furthermore, the compound's potential applications in other fields such as anti-inflammatory, antiangiogenic, and antiparasitic activities can also be explored. Overall, this compound holds great promise for the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been reported using different methods. One of the commonly used methods involves the reaction of 3-chlorobenzonitrile, 2-cyanoethyl-N,N-diisopropylamine, and pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-5-3-7-14(11-13)21-16(23)17(24)22(10-4-8-19)12-15-6-1-2-9-20-15/h1-3,5-7,9,11H,4,10,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJWRCYURKYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCC#N)C(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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